molecular formula C21H24FNO5S2 B2897120 ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895477-53-9

ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2897120
CAS RN: 895477-53-9
M. Wt: 453.54
InChI Key: AGNXEJPJVHOWAL-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered ring containing one sulfur atom . It has a complex structure with multiple functional groups, including a fluorophenyl group, a sulfonyl group, a propanamido group, and a carboxylate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized using methods such as the Gewald reaction . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular formula of this compound is C20H22FNO5S2, and its molecular weight is 439.52. The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom .

Scientific Research Applications

Antitumor Activity

Derivatives of the compound have been synthesized and evaluated for their antitumor activities. Notably, compounds synthesized from similar structures exhibited broad-spectrum antitumor activity, with certain derivatives showing moderate selectivity toward colon cancer cell lines. Molecular modeling and pharmacophore prediction methods were employed to study the antitumor activity, comparing the most active compounds with the least active ones using molecular mechanic methods (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Antibacterial and Antifungal Activities

Research into novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes has shown these substances to possess notable antibacterial activity against various pathogenic strains, including Listeria monocytogenes and Staphylococcus aureus, and antifungal activity against Candida albicans. This indicates a potential application in the development of new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antimicrobial and Antioxidant Studies

Compounds derived from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential, suggesting their use in pharmaceutical applications (Raghavendra et al., 2016).

Material Science Applications

The electrochemical oxidation of 3-(4-fluorophenyl) thiophene has been explored for the synthesis of electroactive polymers in pure ionic liquids, leading to the production of polymers with potential applications in thin-film transistors, organic field-effect transistors, and solar cells. This highlights the compound's relevance not only in pharmacology but also in the development of new materials (Naudin et al., 2002).

Synthesis and Structural Analysis

Efforts have also been made to synthesize and structurally analyze derivatives related to ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. For instance, the synthesis, characterization, and crystal structure elucidation of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provide insights into the molecular arrangements and potential reactivity of such compounds (Sapnakumari et al., 2014).

Future Directions

Given the biological activity of many thiophene derivatives , this compound could be a subject of future research in medicinal chemistry. Studies could explore its potential biological activities and develop methods for its synthesis and characterization.

properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO5S2/c1-2-28-21(25)19-16-6-4-3-5-7-17(16)29-20(19)23-18(24)12-13-30(26,27)15-10-8-14(22)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNXEJPJVHOWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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